3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide
Description
3-(Benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a synthetic small molecule characterized by a central tetrahydrobenzo[d]thiazole core substituted with a 6-methyl group and an N-linked propanamide side chain modified with a benzylsulfonyl moiety. This structure integrates a sulfonyl group (electron-withdrawing) and a bicyclic heteroaromatic system, which may influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-7-8-15-16(11-13)24-18(19-15)20-17(21)9-10-25(22,23)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYJWERBGAKHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
- Structural Differences : The benzylsulfonyl group in the target compound is replaced with a p-tolylthio (sulfide) group in this analog .
- The p-tolylthio moiety may confer greater lipophilicity, altering membrane permeability.
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)
- Structural Differences: The tetrahydrobenzo[d]thiazole core is replaced with a tetrahydrothieno[2,3-c]pyridine system, and the side chain is a simpler acetamide group .
- Functional Implications: The thienopyridine core may enhance π-π stacking interactions in enzyme active sites.
- Activity : This compound inhibits APE1 endonuclease activity at low micromolar concentrations and synergizes with methyl methanesulfonate (MMS) to induce cytotoxic effects in HeLa cells .
Enantioenriched (S)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- Structural Differences : The 6-methyl group in the target compound is replaced with a hydroxyl group, and the propanamide chain is simplified to acetamide .
- Stereochemical purity (S-enantiomer) is critical for activity, as demonstrated by HPLC analysis of enantioselective synthesis .
- Activity : Enantiopure derivatives of this class are often investigated for neuroprotective or cognitive-enhancing effects due to structural similarities to racetams.
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Sulfonyl vs. Thioether Groups : The benzylsulfonyl group in the target compound likely enhances stability against oxidative metabolism compared to the thioether analog, which may be prone to sulfoxidation .
- Core Heterocycle Influence: The tetrahydrobenzo[d]thiazole core in the target compound and its hydroxylated analog may favor interactions with enzymes requiring planar aromatic recognition sites, whereas the thienopyridine system in Compound 3 could target larger hydrophobic pockets.
- Stereochemistry : Enantioselective synthesis methods (e.g., lipase-catalyzed resolution ) highlight the importance of chirality in optimizing activity for related compounds, though the target compound’s stereochemical configuration remains unspecified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
